molecular formula C16H25BrO3Si B8105451 Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B8105451
M. Wt: 373.36 g/mol
InChI Key: OSOFWCFWGNKPTL-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is a synthetic intermediate widely used in organic chemistry, particularly in the construction of complex molecules. Its structure features:

  • A benzoate core with an ethyl ester group.
  • A bromomethyl substituent at the 2-position, serving as a reactive site for nucleophilic substitution.
  • A tert-butyldimethylsilyl (TBDMS) ether at the 3-position, which protects the hydroxyl group during synthetic transformations.

This compound is pivotal in multistep syntheses, such as the preparation of pharmaceuticals or natural products, where selective deprotection of the TBDMS group or substitution of the bromomethyl group is required. Its stability under basic conditions and sensitivity to acidic or fluoride-mediated deprotection make it a versatile building block .

Properties

IUPAC Name

ethyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrO3Si/c1-7-19-15(18)12-9-8-10-14(13(12)11-17)20-21(5,6)16(2,3)4/h8-10H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOFWCFWGNKPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the benzoate is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Bromomethylation: The protected benzoate is then subjected to bromomethylation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo several types of reactions:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.

    Deprotection: The TBDMS group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Deprotection: TBAF in THF or acidic conditions using acetic acid.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoates with various functional groups replacing the bromomethyl group.

    Deprotection: Formation of the free hydroxyl benzoate ester.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is characterized by the following molecular formula:

  • Molecular Weight : 359.33 g/mol
  • CAS Number : 2177258-87-4
  • Molecular Structure : The compound features a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) ether, which enhance its reactivity and solubility in organic solvents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for forming new carbon-carbon bonds.

Applications in Synthesis:

  • Formation of Complex Molecules : The compound can be utilized in the synthesis of complex organic molecules through various coupling reactions, including Suzuki and Stille reactions.
  • Protecting Group Strategy : The TBDMS group is commonly employed as a protecting group for alcohols during multi-step syntheses, allowing for selective reactions without interference from hydroxyl functionalities.

Medicinal Chemistry

In medicinal chemistry, this compound's structural features contribute to its potential as a pharmaceutical precursor.

Case Studies:

  • Anticancer Agents : Research indicates that derivatives of bromomethylbenzoates exhibit cytotoxic activity against cancer cell lines. This compound can serve as a precursor for synthesizing such bioactive compounds.
  • Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, suggesting that modifications to the ethyl benzoate framework could yield effective antimicrobial agents.

Material Science

The compound's unique properties also make it suitable for applications in material science.

Polymer Chemistry :

  • Synthesis of Functional Polymers : The bromomethyl group can initiate polymerization reactions, leading to the development of functional polymers with tailored properties.
  • Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives to enhance performance characteristics.

Summary Table of Applications

Application AreaSpecific UsesNotable Features
Organic SynthesisIntermediate for complex moleculesEnables C-C bond formation
Medicinal ChemistryPrecursor for anticancer and antimicrobial agentsBioactive potential
Material ScienceFunctional polymers, coatings, adhesivesEnhances stability and performance

Mechanism of Action

The mechanism of action for Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo deprotection. The bromomethyl group can participate in nucleophilic substitution reactions, while the TBDMS group can be selectively removed to reveal a reactive hydroxyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Ester Groups

Ethyl esters are often compared to methyl or benzyl esters in terms of hydrolysis stability and lipophilicity .

Ester Group Hydrolysis Rate (Basic Conditions) Lipophilicity (LogP) Common Applications
Ethyl Moderate ~2.1 Drug intermediates
Methyl High ~1.8 Lab-scale synthesis
Benzyl Low (requires strong acid/base) ~3.0 Protective intermediates

Ethyl esters strike a balance between stability and ease of removal, making them preferable to methyl esters in prolonged reactions. Benzyl esters, while more stable, require harsher deprotection conditions .

Variation in Silyl Protecting Groups

The TBDMS group is compared to other silyl protectors like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) .

Silyl Group Stability (Acidic Conditions) Stability (Fluoride) Steric Hindrance
TBDMS High Low Moderate
TMS Low Very Low Low
TIPS Very High Moderate High

TBDMS offers a practical compromise between stability and ease of removal, whereas TIPS is overly bulky for many applications. TMS is rarely used in long syntheses due to its lability .

Variation in Halogen Substituents

The bromomethyl group is contrasted with chloromethyl and iodomethyl analogs.

Halogen Reactivity (SN2) Cost Byproduct Stability
Br High Moderate Stable
Cl Moderate Low Stable
I Very High High Prone to degradation

Bromine’s optimal reactivity and cost efficiency make it superior to chlorine (less reactive) and iodine (expensive and unstable) for most substitutions .

Reactivity and Stability

  • Ethyl 2-(bromomethyl)-3-TBDMS-oxybenzoate undergoes clean SN2 reactions with nucleophiles (e.g., amines, thiols) at the bromomethyl site.
  • In contrast, ethyl 2-(chloromethyl)-3-TBDMS-oxybenzoate requires higher temperatures or polar solvents (e.g., DMF) for comparable reactivity.
  • The TBDMS group remains intact under mild acidic conditions (e.g., acetic acid) but is cleaved rapidly with tetrabutylammonium fluoride (TBAF) .

Biological Activity

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H25BrO3Si
  • Molecular Weight : 373.362 g/mol
  • CAS Number : 1323407-17-5

The compound features a bromomethyl group and a tert-butyldimethylsilyl ether, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of ethyl 3-hydroxybenzoate followed by silylation. The detailed synthetic pathway includes:

  • Bromination : Ethyl 3-hydroxybenzoate is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Silylation : The resulting compound undergoes silylation using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Antioxidant Properties

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, tert-butyl hydroquinone (TBHQ), a related compound, has been shown to protect against oxidative stress by scavenging free radicals and preventing lipid peroxidation .

Anticancer Activity

Research has suggested that halogenated compounds, including those containing bromine, can exhibit anticancer properties. A study demonstrated that brominated phenolic compounds could inhibit the proliferation of cancer cells through apoptosis induction mechanisms . The presence of the bromomethyl group in this compound may enhance its potential as an anticancer agent.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related compounds can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • DNA Interaction : Studies on similar phenolic compounds indicate a propensity for interaction with DNA, leading to the formation of DNA adducts, which may contribute to their anticancer effects .

Research Findings

StudyFindings
Demonstrated antioxidant properties of related compounds.
Indicated potential anticancer effects through apoptosis induction.
Explored DNA interaction and adduct formation linked to carcinogenic risk.

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